2-(Furan-3-yl)benzaldehyde
Description
2-(Furan-3-yl)benzaldehyde is an ortho-substituted benzaldehyde derivative featuring a furan ring attached at the benzene ring’s C-2 position. The compound’s structure combines the aromatic aldehyde moiety with a heterocyclic furan group, which confers unique electronic and steric properties. For instance, volatile benzaldehyde derivatives like 4-(furan-3-yl)benzaldehyde and 4-(5-oxotetrahydrofuran-3-yl)benzaldehyde have been identified in the fungus Sarcodontia crocea, where they contribute to fruiting bodies' pineapple-like aroma . Synthetic analogs, such as phosphino-substituted benzaldehydes, are utilized in coordination chemistry for antimicrobial and anticancer applications .
Properties
Molecular Formula |
C11H8O2 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(furan-3-yl)benzaldehyde |
InChI |
InChI=1S/C11H8O2/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-8H |
InChI Key |
NEWRSHVOGXHTJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=COC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(Furan-3-yl)benzaldehyde
2-(Furan-2-ylmethoxy)benzaldehyde
- Structure : Benzaldehyde with a furan-2-ylmethoxy group at C-2.
- Key Difference : The furan is linked via an ether group (methoxy bridge), unlike the direct C-C bond in 2-(Furan-3-yl)benzaldehyde.
- Implications : The ether linkage may decrease electron-donating effects compared to direct conjugation, affecting applications in catalysis or photochemistry .
Natural Benzaldehyde Derivatives from Eurotium Fungi
Benzaldehyde derivatives in Eurotium spp. exhibit diverse substituents, such as prenyl chains and hydroxyl groups, which influence bioactivity:
- Example 1 : Eurotirumin (Compound 29) features a penta-substituted benzene ring with a 3-methyl-2-butenyl group at C-5 and a hydroxyl group at C-6 .
- Example 2 : (E)-2-(hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)-benzene-1,4-diol (Compound 42) contains hydroxyl and aliphatic groups, enhancing solubility and antioxidative properties .
- Comparison : Unlike these derivatives, this compound lacks hydroxyl or prenyl groups, which may limit its antioxidative or antifungal efficacy but simplify synthetic modification.
Phosphino-Substituted Analogs
- 2-(Diphenylphosphino)benzaldehyde: Used in metal complexes (Ni(II), Pd(II)) for antibacterial and anticancer applications .
- Key Difference: The phosphino group enables strong metal coordination, whereas the furan group in this compound may favor weaker interactions or π-stacking.
Chlorinated and Aminated Derivatives
- 2-[(2-Chlorophenyl)amino]benzaldehyde: A photodegradation by-product of diclofenac with reported toxicity to aquatic organisms .
- Comparison: The amino and chloro substituents increase polarity and toxicity compared to the non-polar furan group in the target compound.
Aromatic Substituted Derivatives
- Impact : Larger aromatic systems enhance UV absorption and catalytic activity but may reduce bioavailability.
Data Tables
Table 1: Structural Comparison of Key Benzaldehyde Derivatives
*Calculated based on molecular formula C₁₁H₈O₂.
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